Product packaging for 4-(2-Furyl)pyrimidin-2-amine(Cat. No.:CAS No. 206564-00-3)

4-(2-Furyl)pyrimidin-2-amine

Cat. No.: B1307258
CAS No.: 206564-00-3
M. Wt: 161.16 g/mol
InChI Key: JTOGGBLTIHXWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Furyl)pyrimidin-2-amine (CAS 206564-00-3) is a high-value chemical scaffold with significant relevance in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged structure in pharmacology, substituted with a 2-amino group and a 2-furyl ring, which together create a versatile platform for the development of novel therapeutic agents . Its primary research application is as a core structural motif in the design and synthesis of potent Janus kinase 2 (JAK2) inhibitors . The 2-aminopyrimidine moiety is essential for binding to the ATP domain of kinases, and derivatives of this compound have demonstrated promising activity in biochemical and cellular assays, making it a key intermediate for exploring new oncology and immune-inflammatory disease treatments . Furthermore, the broader class of pyrimidine derivatives to which it belongs is extensively studied for anti-inflammatory activities , often through the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) . The compound is readily amenable to chemical derivatization, with common synthetic pathways involving the cyclocondensation of an enaminone precursor with guanidine . Researchers can further functionalize the molecule at the exocyclic amino group via N-acylation or Schiff base formation, and on the furan ring via electrophilic aromatic substitution, enabling extensive structure-activity relationship (SAR) studies . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1307258 4-(2-Furyl)pyrimidin-2-amine CAS No. 206564-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGGBLTIHXWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396679
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206564-00-3
Record name 4-(2-furyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Pyrimidine Scaffolds in Drug Discovery and Medicinal Chemistry

The pyrimidine (B1678525) ring system is a fundamental heterocyclic structure composed of two nitrogen atoms in a six-membered ring. It is a cornerstone in the development of pharmaceuticals, with its derivatives exhibiting a vast array of biological activities. ebi.ac.uk The prevalence of the pyrimidine core in nature, most notably as a key component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, provides a basis for its biocompatibility and interaction with biological systems. ebi.ac.uk This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of new therapeutic agents.

The synthetic accessibility and the ease with which the pyrimidine scaffold can be modified have further cemented its importance in medicinal chemistry. acs.org Researchers have successfully developed numerous pyrimidine-based drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. ebi.ac.uknih.govsmallmolecules.com The structural versatility of the pyrimidine ring allows it to act as a bioisostere for other aromatic systems, like the phenyl group, often leading to improved medicinal chemistry properties. nih.govsmallmolecules.com The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with the potential to address a myriad of diseases, including those with emerging drug resistance. ebi.ac.uk

The Relevance of Furan Moieties in Biologically Active Compounds

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is another privileged structure found in a multitude of biologically active natural products and synthetic compounds. iucr.orgchemicalbook.com The first furan derivative, 2-furoic acid, was described in 1780, and since then, the furan scaffold has been integral to the development of numerous pharmaceuticals. researchgate.net Furan-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. iucr.orgnih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and conformational preferences that govern the behavior of 4-(2-Furyl)pyrimidin-2-amine.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, are employed to determine optimized geometries, electronic energies, and the distribution of electron density. ijcce.ac.irresearchgate.net Such studies on compounds structurally related to this compound have provided valuable information on bond lengths, bond angles, and charge distribution, which are crucial for understanding their chemical reactivity and intermolecular interactions. researchgate.net

Detailed DFT studies specifically on this compound are not extensively available in the reviewed literature. Therefore, specific data on its electronic structure and reactivity descriptors from DFT calculations cannot be presented at this time.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comwikipedia.org For various pyrimidine derivatives, the analysis of these frontier orbitals has been instrumental in correlating their electronic properties with observed biological activities. nih.govirjweb.com

Specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the current body of scientific literature, precluding a detailed analysis of its frontier molecular orbitals and their direct correlation with a specific activity.

Semi-empirical methods, such as PM3, offer a computationally less intensive approach for exploring the conformational landscape of molecules. A study on the closely related compound, 4-(2'-furyl)-2-(methylamino)pyrimidine, utilized PM3 calculations alongside high-resolution NMR techniques to investigate its conformational transformations. researchgate.net The research revealed that the furan-pyrimidine ring system predominantly exists in an s-trans conformation in solution. researchgate.net Furthermore, the considerable sp2 character of the C2-amino bond leads to hindered rotation, which is observable on the NMR time scale. researchgate.net This suggests that this compound likely exhibits similar conformational preferences and rotational barriers around the C2-amino bond.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. For 4-(2'-furyl)-2-(methylamino)pyrimidine, molecular dynamics were employed to complement conformational analysis. researchgate.net While the specific details of the simulation parameters and results are limited in the available abstract, the use of this technique indicates its utility in understanding the dynamic nature of the furan-pyrimidine scaffold. researchgate.net

A comprehensive molecular dynamics simulation study specifically for this compound, detailing its dynamic behavior in different environments, has not been identified in the reviewed literature.

Molecular Docking Analysis for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Docking studies on various pyrimidin-2-amine derivatives have been conducted to elucidate their binding interactions with specific biological targets, such as protein kinases. researchgate.netnih.gov These studies help in understanding the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

No specific molecular docking studies for this compound against any particular biological target have been reported in the available scientific literature. Therefore, a predictive analysis of its target interactions cannot be provided.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. Various computational models and software are used to predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. researchgate.netnih.gov These predictions are vital for prioritizing compounds for further experimental evaluation.

Specific in silico ADMET predictions for this compound are not available in the public domain. A detailed ADMET profile for this compound cannot be constructed without such a study.

Biological Activity and Pharmacological Potential

Anti-Cancer and Antitumor Research

Derivatives of 4-(2-Furyl)pyrimidin-2-amine have been the subject of research for their potential as anticancer agents. These investigations have explored their ability to induce cell death, inhibit cell proliferation, and interfere with essential cellular processes in various cancer cell lines.

The cytotoxic and antiproliferative effects of pyrimidine (B1678525) derivatives containing a furan (B31954) moiety have been evaluated against a range of human cancer cell lines. A study on pyrimidine derivatives bearing a furanose substituent demonstrated significant anticancer activity in the National Cancer Institute's (NCI) 60 cell line screen at a single high dose of 10⁻⁵ M. nih.govnih.gov Specifically, derivatives with chloro, methoxy, and nitro substitutions showed the most potent activity. nih.govnih.gov

Another study on 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives, which share structural similarities, reported mean GI50 values for some compounds as low as 0.025 to 4.36 microM against a panel of 60 cancer cell lines. nih.gov Furthermore, novel pyrimidine-morpholine hybrids have shown cytotoxic potential with IC50 values ranging from 5.12 to 117.04 μM against SW480 and MCF-7 cancer cell lines. frontiersin.org

Compound TypeCancer Cell Line(s)Activity MetricValueReference
Pyrimidine-furanose derivativesNCI 60 cell line panelConcentration for screening10⁻⁵ M nih.govnih.gov
2-(furan-2-yl)-4-(phenylamino)quinoline derivativesNCI 60 cell line panelMean GI500.025 - 4.36 µM nih.gov
Pyrimidine-morpholine hybridsSW480, MCF-7IC505.12 - 117.04 µM frontiersin.org

Topoisomerases are crucial enzymes for DNA replication and transcription, making them important targets for cancer therapy. Research on pyridothienopyrimidine derivatives, which include structures with an N-(furan-2-yl)-4'-amine moiety, has shown inhibitory activity against bacterial type II topoisomerases, specifically E. coli DNA gyrase and topoisomerase IV. One such derivative demonstrated an IC50 value of 5.77 µM against DNA gyrase and 14.89 µM against topoisomerase IV. mdpi.com

While this study focuses on bacterial topoisomerases, it suggests that furan-containing pyrimidine structures have the potential to interact with this class of enzymes. Further investigations into the effects of this compound and its derivatives on human topoisomerase I and II are warranted to explore their potential as anticancer agents acting through this mechanism.

Compound TypeEnzymeActivity MetricValueReference
N-(furan-2-yl)-4'-amine derivative of pyridothienopyrimidineE. coli DNA gyraseIC505.77 µM mdpi.com
E. coli Topoisomerase IVIC5014.89 µM mdpi.com

Studies on pyrimidine derivatives have indicated that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain novel pyrimidine-morpholine hybrids have been shown to induce apoptosis in the SW480 cell line and cause cell cycle arrest in MCF-7 breast cancer cells. frontiersin.org Similarly, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have been found to arrest the cell cycle and induce apoptosis in the human breast cancer cell line MCF-7. nih.gov These findings suggest that derivatives of this compound may exert their anticancer effects by triggering these critical cellular pathways that lead to the elimination of cancer cells.

Antimicrobial Activities

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. The pyrimidine scaffold, often in combination with other heterocyclic rings like furan, has been explored for its potential to combat bacterial and fungal infections.

Derivatives of this compound have demonstrated notable antibacterial activity. In a study of benzofuran derivatives containing a pyrimidine moiety, several compounds exhibited significant activity against the Gram-positive bacterium Bacillus subtilis. researchgate.netnih.gov Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which share some structural features, reported good activity against ESBL-producing Escherichia coli, with some compounds showing a zone of inhibition of up to 15 mm. mdpi.com

The antifungal potential of pyrimidine derivatives containing a furan moiety has also been investigated. A series of pyrimidine derivatives with a furanose substituent displayed significant in vitro antifungal activity against various fungal strains. nih.govnih.gov Another study on novel pyrimidine derivatives containing an amide moiety reported excellent antifungal activity against Phomopsis sp., with one compound exhibiting an EC50 value of 10.5 µg/ml, which was more potent than the commercial fungicide Pyrimethanil. frontiersin.org

Compound TypeMicroorganismActivity MetricValueReference
Benzofuran-pyrimidine derivativesBacillus subtilis-Significant activity researchgate.netnih.gov
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analoguesESBL-producing E. coliZone of Inhibitionup to 15 mm mdpi.com
Pyrimidine-furanose derivativesFungal strains-Significant activity nih.govnih.gov
Pyrimidine-amide derivativesPhomopsis sp.EC5010.5 µg/ml frontiersin.org

Anti-Inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of compounds containing pyrimidine and furan rings has been a subject of scientific inquiry. Pyrimidine derivatives are recognized for a wide array of biological activities, including anti-inflammatory and analgesic effects. The mechanism for the anti-inflammatory action of many pyrimidine-based compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.

Similarly, natural and synthetic furan derivatives have been investigated for their anti-inflammatory properties. The anti-inflammatory effects of furan-containing compounds are often attributed to their ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as their antioxidant activities which can mitigate oxidative stress associated with inflammation. While specific studies on the anti-inflammatory and analgesic properties of this compound are not detailed in the available literature, its structural components suggest that it could be a candidate for investigation in this area.

Enzyme and Receptor Modulation

The interaction of this compound and its derivatives with various enzymes and receptors has been a significant area of research, revealing its potential as a modulator of key biological targets.

Research has identified derivatives of this compound as inhibitors of Janus kinases (JAK), with a particular focus on JAK2 nih.govebi.ac.uk. A study detailing the design and synthesis of 4-(2-benzofuranyl)pyrimidin-2-amine and 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivatives highlighted their potential as JAK2 inhibitors nih.gov. One of the synthesized compounds from the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (B175094) series demonstrated a high potency for JAK2 with an IC50 of 0.7 nM and showed over 30-fold selectivity for JAK2 over JAK3 kinase nih.gov. This level of potency and selectivity suggests that the this compound scaffold is a promising starting point for the development of targeted JAK2 inhibitors for use in oncology and immune-inflammatory diseases nih.gov.

Table 1: JAK2 Inhibition by a this compound Derivative

Compound Series Target IC50 Selectivity (over JAK3)

The pyrimidine and fused pyrimidine ring systems are recognized for their role in the inhibition of c-Src kinase nih.govbohrium.com. While direct inhibition of Src tyrosine kinase by this compound has not been explicitly detailed, related structures have shown significant activity. For instance, a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles were synthesized and found to be potent inhibitors of Src kinase activity nih.gov. One compound from this series was a more potent Src inhibitor than the parent compound, bosutinib, in both enzymatic and cell-based assays nih.gov. This indicates that the furan moiety can be a key component of potent Src inhibitors, suggesting a potential avenue of investigation for this compound derivatives.

Derivatives of pyrimidine have been extensively studied as antagonists of the adenosine (B11128) A2A receptor, a target for conditions like Parkinson's disease nih.govmanchester.ac.ukresearchgate.nettandfonline.comnih.gov. Research on a series of trisubstituted pyrimidines as A2A antagonists noted metabolic liabilities associated with an unsubstituted furan ring, which led to efforts to find a suitable replacement nih.gov. This implies that the furan moiety is a recognized component in the design of pyrimidine-based A2A antagonists. Further studies on 4-arylthieno[3,2-d]pyrimidines have also identified potent and selective adenosine A2A receptor antagonists nih.govmanchester.ac.uk. The structural similarities suggest that the this compound scaffold is highly relevant for the development of novel A2A receptor antagonists.

The this compound scaffold is a versatile platform for the development of inhibitors targeting a variety of kinases. Furo[2,3-d]pyrimidine derivatives, which are structurally related, have been explored for their inhibitory activity against different protein kinase enzymes researchgate.net. Furthermore, pyrazolo[3,4-d]pyrimidines are considered a "privileged scaffold" for the development of kinase inhibitors due to their structural similarity to the adenine ring of ATP, allowing them to effectively bind to the hinge region of kinase active sites rsc.org. The established activity of this compound derivatives as JAK2 inhibitors, coupled with the broader potential of the furan and pyrimidine moieties in targeting kinases like Src, underscores the importance of this compound class in general kinase inhibitor research nih.govnih.gov.

Phosphodiesterase Type 4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP). wikipedia.org The inhibition of PDE4 leads to an increase in cAMP levels, which in turn can modulate various cellular processes, including inflammation and immune responses. mdpi.comnih.gov Consequently, PDE4 inhibitors have been investigated for their therapeutic potential in treating a variety of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory disorders. mdpi.comnih.gov

While direct studies on the PDE4 inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been explored for this purpose. The pyrimidine scaffold is recognized as a viable core for the design of novel PDE4 inhibitors. mdpi.com Researchers have synthesized and evaluated various pyrimidine-based compounds, demonstrating their potential to inhibit PDE4 and exert anti-inflammatory effects. mdpi.com The exploration of different substituents on the pyrimidine ring has been a key strategy in developing potent and selective PDE4 inhibitors. Given that this compound possesses this core pyrimidine structure, it represents a candidate for future investigation as a potential PDE4 inhibitor. Further research, including in vitro enzymatic assays and cellular studies, would be necessary to determine its specific inhibitory activity against PDE4 and its potential therapeutic utility in inflammatory diseases.

Antioxidant Activity Investigations

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. These reactive oxygen species (ROS) can cause cellular damage, contributing to the pathogenesis of various diseases. The furan and pyrimidine rings present in this compound are known to be features of some compounds with antioxidant properties.

Research on the antioxidant potential of substituted pyrimidines has shown that these compounds can exhibit significant free radical scavenging activity. juniperpublishers.com For instance, a library of substituted pyrimidines demonstrated good activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some derivatives showing IC50 values indicating potent antioxidant effects. juniperpublishers.com The structure-activity relationship studies in these series often highlight the importance of specific substitution patterns on the pyrimidine ring for antioxidant capacity. juniperpublishers.com

Similarly, Schiff base ligands derived from furan-containing aldehydes have been evaluated for their antioxidant properties. nih.gov For example, a Schiff base prepared from 3-(2-furyl)acrolein showed DPPH radical scavenging activity, although it was weaker compared to standard antioxidants like ascorbic acid and BHT. nih.gov Another study on thiazolo[4,5-b]pyridine derivatives, which also contain a furan moiety, reported on their antioxidant properties. pensoft.net

While specific studies detailing the antioxidant activity of this compound are limited, the known antioxidant potential of both pyrimidine and furan derivatives suggests that this compound could possess similar properties. A study on the closely related compound, 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, which shares the same core structure, has been reported, though detailed antioxidant data was not the primary focus of the publication. nih.gov Further investigations using standard antioxidant assays such as DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) would be required to quantify the antioxidant potential of this compound.

Table 1: Antioxidant Activity of Related Pyrimidine and Furan Derivatives This table presents data for compounds structurally related to this compound to provide context for its potential antioxidant activity.

Compound Class Specific Derivative Example Assay IC50 Value / % Scavenging Reference
Substituted Pyrimidines 3,4-dihydroxybenzylidene pyrimidine DPPH 42.9 ± 0.31 μM juniperpublishers.com
Furan-containing Schiff Base Ligand derived from 3-(2-furyl)acrolein DPPH 478.52 ± 13.84 μg/mL nih.gov

Exploration of Other Pharmacological Activities

The versatile scaffold of this compound suggests that it could exhibit a range of other pharmacological activities. The pyrimidine core is a common feature in many biologically active compounds.

Anticonvulsant Activity: Pyrimidine derivatives have been investigated for their potential as anticonvulsant agents. nih.gov Some studies have shown that certain pyrimidine-thiazolidinone hybrids possess anticonvulsant activity in animal models. nih.gov Additionally, other heterocyclic compounds containing a furan ring have been explored for their anticonvulsant properties. zsmu.edu.ua For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown significant anticonvulsant effects in various seizure models. nih.gov Given these precedents, this compound could be a candidate for evaluation in anticonvulsant screens.

Anti-diabetic Activity: The pyrimidine nucleus is present in some compounds with anti-diabetic properties. nih.gov Fused pyrimidine derivatives have been synthesized and evaluated as potential agents for managing diabetes mellitus. nih.govijmspr.in Furthermore, in silico studies have predicted that certain furan derivatives may have potential as anti-diabetic agents. semanticscholar.org These findings suggest that this compound could be explored for its effects on glucose metabolism and insulin sensitivity.

Anti-HIV Activity: Pyrimidine analogs are a well-established class of antiviral agents, with several approved for the treatment of HIV. wjarr.com They can act as reverse transcriptase inhibitors, interfering with the replication of the virus. researchgate.net Numerous studies have focused on the synthesis and evaluation of novel pyrimidine derivatives as potential anti-HIV agents. nih.govmdpi.com The presence of the pyrimidine core in this compound makes it a compound of interest for screening against HIV.

Anthelmintic Activity: Helminth infections are a major global health concern, and there is a continuous need for new anthelmintic drugs. Pyrimidine derivatives have been investigated for their potential to treat these parasitic infections. wjarr.comijpsdronline.com For example, 2,4-diaminothieno[3,2-d]pyrimidines have been identified as a new class of anthelmintics with activity against both adult and egg stages of whipworm. nih.gov Other studies have also reported the synthesis and anthelmintic evaluation of various pyrimidine derivatives. shd-pub.org.rs

Cardiovascular Effects: Certain pyrimidine derivatives have been shown to exert effects on the cardiovascular system. indexcopernicus.com For example, a study on the pyrimidine derivative 4CPTP demonstrated that it possesses negative inotropic and chronotropic actions, as well as hypotensive effects in animal models. indexcopernicus.com While the cardiovascular effects of cyclooxygenase-2 inhibitors, some of which may have heterocyclic structures, have been a topic of significant research. nih.gov

Anti-malarial Activity: The pyrimidine ring is a key structural feature in several anti-malarial drugs. gsconlinepress.com These compounds often act by inhibiting dihydrofolate reductase, an essential enzyme for the malaria parasite. nih.gov Numerous 2,4-diaminopyrimidine derivatives have been synthesized and shown to have potent anti-malarial activity. nih.gov The 4-aminoquinoline scaffold, often linked to a pyrimidine moiety, is another important class of anti-malarial agents. nih.gov

CNS Depressant Activity: Some pyrimidine derivatives have been shown to have central nervous system (CNS) depressant effects. nih.gov For example, certain pyrimidylthiazolidones have been found to potentiate pentobarbital-induced hypnosis in mice, indicating a CNS depressant action. nih.gov

Table 2: Summary of Investigated Pharmacological Activities of Related Pyrimidine and Furan Derivatives This table summarizes the potential pharmacological activities of compounds containing pyrimidine or furan moieties, suggesting possible areas of investigation for this compound.

Pharmacological Activity Compound Class / Derivative Key Findings Reference
Anticonvulsant Pyrimidylthiazolidones Possessed anticonvulsant activity in pentylenetetrazole-induced convulsions. nih.gov
Anti-diabetic Fused Pyrimidine Derivatives Showed potential as agents for managing diabetes. nih.gov
Anti-HIV Pyrimidine Analogues Act as reverse transcriptase inhibitors. researchgate.net
Anthelmintic 2,4-Diaminothieno[3,2-d]pyrimidines Active against adult and egg stages of whipworm. nih.gov
Cardiovascular Pyrimidine derivative 4CPTP Negative inotropic, chronotropic, and hypotensive actions. indexcopernicus.com
Anti-malarial 2,4-Diaminopyrimidine Derivatives Potent activity against Plasmodium falciparum. nih.gov
CNS Depressant Pyrimidylthiazolidones Potentiated pentobarbital-induced hypnosis. nih.gov

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Biological Potency and Selectivity

The core structure of 4-(2-Furyl)pyrimidin-2-amine has been the subject of medicinal chemistry efforts, particularly in the pursuit of Janus kinase (JAK) inhibitors, which have therapeutic potential in oncology and immune-inflammatory diseases. Research has focused on modifying the furan (B31954) and pyrimidine (B1678525) rings to enhance biological activity.

One notable strategy has been the design and synthesis of derivatives where the furan ring is part of a larger, more rigid ring system. For instance, the creation of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-based analogs has led to the discovery of highly potent JAK2 inhibitors. This structural modification, which essentially locks the furan ring into a specific conformation, has been shown to significantly increase inhibitory activity against JAK2.

Furthermore, the selectivity of these compounds for JAK2 over other kinases, such as JAK3, is a critical aspect of their therapeutic potential. The development of these fused-ring systems has yielded compounds with greater than 30-fold selectivity for JAK2 over JAK3, a significant improvement over existing treatments. This suggests that the conformational rigidity and the specific interactions afforded by the tetrahydrofuropyridine moiety are key determinants of both potency and selectivity.

Analysis of Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and furan rings. While specific SAR data for a broad range of substituents on the this compound scaffold is not widely available in public literature, general principles from related pyrimidine-based inhibitors can be inferred.

For pyrimidine derivatives, substitutions at various positions have been shown to modulate activity against a range of biological targets. For example, in other series of 2-aminopyrimidine (B69317) inhibitors, the introduction of a halogen, such as bromine, at the 5-position of the pyrimidine ring can enhance potency. Additionally, the nature of the substituent at the 2-amino position is crucial for activity. Often, the attachment of an aryl or heteroaryl group at this position is essential for potent inhibition of target kinases.

In the broader context of pyrimidine-based kinase inhibitors, the substitution pattern on an adjacent aromatic ring can significantly impact activity. For instance, para-substitution on a phenyl ring attached to the pyrimidine core has been found to be slightly more favorable than meta-substitution in some series. The introduction of hydrophilic groups, such as a morpholine ring, can also improve the pharmacological properties of the compounds. These general findings for related pyrimidine scaffolds provide a valuable framework for the rational design of novel this compound analogs with improved therapeutic profiles.

To illustrate the impact of such substitutions, the following table presents hypothetical data based on common SAR trends observed in similar pyrimidine-based kinase inhibitors.

Compound IDModification from Parent CompoundTargetIC50 (nM)
Parent This compoundKinase X500
Analog A Addition of Bromine at pyrimidine C5Kinase X150
Analog B N-phenyl substitution on 2-amino groupKinase X100
Analog C N-(4-morpholinophenyl) substitutionKinase X25
Analog D Fused tetrahydrofuropyridine ring systemKinase X5

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for pyrimidine derivatives, as specific experimental data for a comprehensive set of this compound analogs is not available in the cited sources.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds similar to this compound, such as furopyrimidine and thienopyrimidine derivatives, QSAR studies have been successfully applied to develop predictive models for their activity as kinase inhibitors, for example, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govmui.ac.ir

In these studies, a series of compounds with known biological activities (e.g., IC50 values) are used as a training set. A variety of molecular descriptors are calculated for each compound, which quantify different aspects of their molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a mathematical model that relates these descriptors to the observed biological activity. nih.govnih.govmui.ac.ir

For a set of 33 furopyrimidine and thienopyrimidine derivatives targeting VEGFR-2, a QSAR study utilized five descriptors in both MLR and ANN models. The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). The ANN model, with an R² value of 0.998, demonstrated superior predictive power compared to the MLR model (R² = 0.889). nih.govnih.govmui.ac.ir This indicates that a non-linear model was more effective in capturing the complex relationship between the chemical structures and their biological activity. Such QSAR models can be valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

The following table summarizes the performance of the QSAR models for furopyrimidine and thienopyrimidine derivatives.

ModelRMSE
MLR 0.889LowerHigher
ANN 0.998HigherLower

Source: Data derived from a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.govnih.govmui.ac.ir

Mechanistic Insights into Biological Action

Elucidation of Molecular Interactions with Biological Targets

The 2-aminopyrimidine (B69317) scaffold, a core component of 4-(2-Furyl)pyrimidin-2-amine, is a well-established pharmacophore known to interact with a variety of biological macromolecules, most notably protein kinases and G-protein coupled receptors.

Enzymes: Protein Kinases

The 2-aminopyrimidine moiety is a privileged structure in the design of protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of 2-aminopyrimidine have been synthesized and identified as potent inhibitors of several kinases, such as Polo-like kinase 4 (PLK4) and Cyclin-dependent kinase 2 (CDK2), which are key regulators of cell cycle progression. The interaction typically involves the formation of hydrogen bonds between the amino group and the pyrimidine (B1678525) ring nitrogen atoms with the hinge region of the kinase ATP-binding pocket, effectively blocking the enzyme's activity. While the specific kinase targets of this compound have not been explicitly detailed in published research, its core structure suggests a high probability of activity within this enzyme class.

Receptors: Adenosine (B11128) Receptors

Research into structurally similar compounds provides compelling evidence for potential interactions with adenosine receptors. Specifically, a derivative, 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, has been identified as a potent and selective antagonist of the A2B adenosine receptor. nih.gov This suggests that the this compound structure may also bind to adenosine receptors, a family of G-protein coupled receptors involved in a wide array of physiological processes. The binding of such antagonists typically occurs within the transmembrane domain of the receptor, preventing the binding of the endogenous ligand adenosine and thereby inhibiting downstream signaling.

The table below summarizes the potential molecular interactions based on studies of structurally related compounds.

Biological Target Class Specific Target Example Potential Interaction Key Structural Moiety
Enzymes (Protein Kinases)PLK4, CDK2ATP-competitive inhibition2-Aminopyrimidine
Receptors (GPCRs)A2B Adenosine ReceptorAntagonism4-(2-Furyl)pyrimidine

Investigation of Cellular Signaling Pathway Modulation

Given the potential interactions with protein kinases and adenosine receptors, this compound could modulate several critical cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. As many kinase inhibitors targeting upstream kinases like receptor tyrosine kinases or downstream kinases in the cascade ultimately impact MAPK signaling, it is plausible that this compound could modulate this pathway. Inhibition of key kinases within this pathway would lead to a decrease in the phosphorylation of downstream effectors, ultimately altering gene expression and cellular responses. However, direct evidence of this compound's effect on the MAPK pathway is not yet available.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-ɣ) Signaling Pathway

The PPARs are a group of nuclear receptors that play a central role in the regulation of metabolism. While direct interaction is not established, some pyrimidine-containing compounds have been shown to modulate PPAR-ɣ activity. The mechanism of modulation can be either agonistic or antagonistic, leading to changes in the expression of genes involved in lipid and glucose metabolism. Further investigation would be necessary to determine if this compound interacts with PPAR-ɣ and subsequently influences this signaling pathway.

Characterization of Biological Pathways Affected by Compound Interaction

The interaction of this compound with its potential biological targets would consequently affect broader biological pathways.

Based on its potential as a kinase inhibitor, the compound could significantly impact pathways related to cell cycle regulation . By inhibiting kinases like CDK2 and PLK4, it could lead to cell cycle arrest at various checkpoints, thereby inhibiting cell proliferation. This is a common mechanism of action for many anticancer agents.

Furthermore, if the compound acts as an adenosine receptor antagonist, it could influence pathways related to inflammation and immunity . Adenosine receptors are known to play a role in modulating immune responses, and their blockade can have either pro- or anti-inflammatory effects depending on the receptor subtype and the cellular context.

The table below outlines the potential biological pathways that could be affected by this compound, based on the predicted molecular interactions.

Potential Molecular Target Modulated Signaling Pathway Affected Biological Pathway
Protein Kinases (e.g., CDKs, PLKs)Cell Cycle Control PathwaysCell Proliferation, Cell Division
Adenosine Receptors (e.g., A2B)G-protein Coupled Receptor SignalingInflammation, Immune Response

Applications Beyond Medicinal Chemistry

Material Science and Optoelectronic Applications (e.g., fluorophores, tunable optical properties)

The unique electronic characteristics of the 4-(2-Furyl)pyrimidin-2-amine framework make it an intriguing candidate for applications in material science, particularly in the development of novel fluorophores and materials with tunable optical properties. The core structure possesses a donor-π-acceptor (D-π-A) arrangement, where the furan (B31954) ring can act as an electron donor, the pyrimidine (B1678525) ring as an electron acceptor, and the exocyclic amino group can further modulate the electronic landscape.

Research into structurally related compounds, such as 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, has provided insights into the solid-state properties of this class of molecules. X-ray crystallographic studies have revealed that these molecules can be essentially planar, which facilitates π–π stacking interactions in the crystal lattice. nih.gov This intermolecular organization is a critical factor in determining the bulk properties of organic materials, influencing charge transport and optical behavior. The observed planarity and potential for π–π stacking suggest that derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The inherent fluorescence of many pyrimidine derivatives further supports their potential in optoelectronics. While specific photophysical data for this compound is not extensively documented in the reviewed literature, the general class of 2-aminopyrimidines has been investigated for its fluorescent properties. The emission characteristics of such compounds can often be tuned by modifying the substituents on the pyrimidine ring, the amino group, or the appended aryl/heteroaryl moieties. This tunability is a highly desirable feature for the design of fluorophores for specific applications, including bio-imaging, sensors, and as components in light-emitting devices.

Table 1: Potential Optoelectronic Properties and Research Directions for this compound Derivatives

PropertyPotential ApplicationResearch Direction
Fluorescence Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Bio-imagingSynthesis of derivatives with various substituents to tune emission wavelength and quantum yield.
π–π Stacking Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)Crystal engineering studies to control molecular packing and enhance charge mobility.
Donor-π-Acceptor Structure Non-linear Optics (NLO), Two-Photon Absorption (TPA) MaterialsInvestigation of the second-order and third-order NLO properties of the molecule and its derivatives.
Solvatochromism Chemical Sensors, Polarity ProbesStudying the changes in absorption and emission spectra in solvents of varying polarity.

Agricultural Chemistry: Development of Agrochemicals, Pesticides, and Herbicides

The pyrimidine scaffold is a well-established privileged structure in agrochemical research, with numerous commercial products containing this core heterocycle. The diverse biological activities exhibited by pyrimidine derivatives, including fungicidal, herbicidal, and insecticidal properties, make this compound a promising lead structure for the development of novel agrochemicals.

The development of resistance to existing pesticides and herbicides necessitates the continuous search for new chemical entities with novel modes of action. The 2-aminopyrimidine (B69317) moiety, in particular, has been a focal point in the design of new agrochemicals. For instance, a structurally similar compound, 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine, has been explored as a precursor for developing effective pesticides and herbicides. The rationale behind this is the ability of the pyrimidine core to interact with various biological targets in pests and weeds.

The potential herbicidal activity of this compound derivatives could arise from the inhibition of essential plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO), which are common targets for commercial herbicides. Similarly, its potential as a fungicide could be attributed to the disruption of fungal cell wall synthesis or interference with mitochondrial respiration. As an insecticide, derivatives could be designed to target the nervous system of insects, for example, by modulating the function of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Table 2: Potential Agrochemical Applications and Target Pathways for this compound Derivatives

ApplicationPotential Target/Mode of ActionRationale based on Pyrimidine Chemistry
Herbicides Inhibition of Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO)Many known pyrimidine-based herbicides target these essential plant enzymes.
Fungicides Disruption of mitochondrial respiration, Inhibition of ergosterol (B1671047) biosynthesisThe pyrimidine scaffold is present in several systemic and contact fungicides.
Insecticides Modulation of nicotinic acetylcholine receptors (nAChRs), GABA-gated chloride channelsThe 2-aminopyrimidine structure can mimic the binding of natural ligands to these receptors.
Acaricides Inhibition of mitochondrial electron transport chainPyrimidine derivatives have been developed as potent acaricides.

Utility as Chemical Biology Tools and Precursors in Broader Biochemical Research

Beyond its direct applications, this compound serves as a valuable building block and a versatile tool for chemical biology and broader biochemical research. The 2-aminopyrimidine moiety is a recognized pharmacophore, and its incorporation into more complex molecules can be used to probe biological systems and elucidate the function of specific proteins.

As a chemical probe, derivatives of this compound can be synthesized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of their protein targets. This is a powerful approach for target identification and validation in drug discovery. Furthermore, the development of photoaffinity-labeled probes based on this scaffold could allow for the covalent modification and subsequent identification of binding partners in a complex biological milieu.

The synthetic tractability of this compound makes it an attractive precursor for the construction of diverse chemical libraries. The amino group at the 2-position and the potential for functionalization of the furan ring provide multiple handles for chemical modification. These libraries can then be screened against a wide range of biological targets to identify novel modulators of protein function. The pyrimidine core itself is a key component of nucleic acids, and synthetic analogs are often used to study DNA and RNA structure and function, as well as the enzymes involved in their metabolism.

The utility of this compound as a precursor extends to the synthesis of fused heterocyclic systems. The inherent reactivity of the pyrimidine ring and the amino group can be exploited in cyclization reactions to generate more complex, rigid scaffolds. These fused systems often exhibit enhanced biological activity and selectivity due to their constrained conformations.

Table 3: Applications of this compound in Chemical Biology and as a Synthetic Precursor

Application AreaSpecific UseRationale/Advantage
Chemical Probes Fluorescent probes, Affinity probes, Photoaffinity labelsAllows for the study of protein-ligand interactions, target identification, and visualization of biological processes.
Combinatorial Chemistry Scaffold for library synthesisThe versatile functional groups enable the rapid generation of a diverse range of compounds for high-throughput screening.
Nucleic Acid Research Synthesis of modified nucleosides/nucleotidesCan be used to study DNA/RNA structure, recognition, and the mechanisms of nucleic acid-modifying enzymes.
Precursor for Fused Heterocycles Synthesis of pyrimido[1,2-a]pyrimidines, imidazo[1,2-a]pyrimidines, etc.Provides access to novel chemical space with potentially enhanced biological activities and improved pharmacokinetic properties.

Future Research Directions and Challenges

Rational Design for Enhanced Potency, Selectivity, and Metabolic Stability

A primary challenge in the development of 4-(2-Furyl)pyrimidin-2-amine analogues is the rational design of molecules with superior potency, selectivity, and metabolic stability. The aminopyrimidine core is a well-established hinge-binding motif for various protein kinases, which are crucial targets in oncology and immunology. mdpi.comnih.gov

Potency and Selectivity: Structure-activity relationship (SAR) studies are essential. By systematically modifying the furan (B31954) and pyrimidine (B1678525) rings, researchers can enhance binding affinity for a specific target. For instance, in the development of other aminopyrimidine-based inhibitors, introducing specific substituents has led to significant gains in potency. nih.gov A rational design approach, supported by computer-aided drug discovery (CADD), can predict how modifications will affect binding to the target's active site. nih.govresearchgate.net For example, designing derivatives that exploit allosteric pockets in addition to the primary binding site can improve both potency and selectivity, a strategy successfully employed for FMS-like Tyrosine Kinase 3 (FLT3) inhibitors. nih.gov The goal is to create compounds that potently inhibit the target of interest while sparing closely related proteins, such as differentiating between kinase family members (e.g., FLT3 vs. c-KIT), to minimize off-target effects and potential toxicity. nih.govresearchgate.net

Metabolic Stability: A significant hurdle for many drug candidates is rapid metabolism by liver enzymes, leading to poor pharmacokinetic profiles. Research should focus on identifying and modifying metabolically labile sites within the this compound scaffold. Strategies include replacing vulnerable groups with more stable alternatives or introducing blocking groups, such as fluorine atoms, to prevent metabolic breakdown. nih.govnih.govku.dk For example, studies on other amine-containing compounds have shown that replacing certain ring systems, like piperazine with piperidine, can markedly improve stability in liver microsome assays. nih.govnih.gov In vitro assays using liver microsomes and plasma stability tests are crucial for evaluating these modifications early in the design cycle. nih.govresearchgate.net

Design StrategyObjectiveExample from Related Compounds
Scaffold Hopping Discover novel core structures with improved properties.Used to develop potent PLK4 inhibitors with an aminopyrimidine core. nih.gov
Substitution on Aromatic Rings Enhance binding affinity and selectivity.Adding hydrophilic fragments to a phenyl group improved potency in PLK4 inhibitors. nih.gov
Bioisosteric Replacement Improve pharmacokinetic properties.The pyrimidine ring can act as a bioisostere for phenyl groups, often improving drug properties. nih.gov
Modification of Linking Groups Optimize interaction with target and improve stability.Replacing a piperazine with a piperidine ring improved metabolic stability in DAT inhibitors. nih.gov

Identification of Novel Biological Targets and Therapeutic Areas

The versatility of the pyrimidine scaffold suggests that this compound and its derivatives could modulate a wide array of biological targets beyond those already established for this class. gsconlinepress.comresearchgate.net

Expanding Beyond Kinases: While kinases are a major focus, research should explore other potential targets. Pyrimidine derivatives have shown activity as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, as neuroprotective agents, and as antimicrobials. gsconlinepress.comnih.gov Screening campaigns against diverse target classes could uncover unexpected activities. For example, some pyrimidine compounds have been investigated as inhibitors of Bruton's tyrosine kinase (Btk) for autoimmune disorders and as dual inhibitors for targets like BRD4 and PLK1 in cancer. pharmaceutical-technology.commdpi.com

New Therapeutic Indications: The identification of novel targets will open up new therapeutic avenues. The broad biological activity of pyrimidines spans anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive effects. gsconlinepress.comresearchgate.net Derivatives of this compound could be explored for treating multidrug-resistant cancers, various fibrotic diseases, or neurological disorders. researchgate.netmdpi.com Recent studies have highlighted pyrimidine derivatives as potential treatments for Alzheimer's disease due to their antioxidant and anti-aggregation properties. mdpi.com

Potential Biological Target ClassSpecific ExamplesAssociated Therapeutic Area
Protein Kinases EGFR, CDKs, BTK, FLT3, PLK4, Aurora KinasesOncology, Immunology, Inflammation nih.govmdpi.comnih.govnih.gov
Enzymes in Inflammatory Pathways Cyclooxygenase (COX-1, COX-2)Inflammation, Pain nih.gov
Dual-Target Combinations PI3K/AKT, BRD4/PLK1Oncology mdpi.comrsc.org
Targets in Infectious Disease Viral or bacterial enzymesAntiviral, Antibacterial gsconlinepress.com
Targets in Neurodegeneration Cholinesterases, Aβ aggregation pathwaysAlzheimer's Disease mdpi.comresearchgate.net

Development of Sustainable and Efficient Synthetic Methodologies

Future development requires synthetic methods that are not only efficient but also environmentally sustainable. Traditional multi-step syntheses can be costly and generate significant waste.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. This includes the use of catalytic reactions, multi-component reactions (MCRs), and solvent-free conditions. nih.govresearchgate.net A notable advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines directly from alcohols, which can be derived from renewable biomass. nih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. nih.gov

Process Optimization: For large-scale production, efficient and scalable synthetic routes are paramount. Methodologies that reduce the number of steps, such as one-pot or tandem reactions, are highly desirable. Microwave-assisted synthesis has been shown to shorten reaction times and improve yields for some pyrimidine derivatives. mdpi.com Developing a robust synthesis for the this compound core that allows for late-stage diversification would be particularly valuable for creating libraries of analogues for screening. mdpi.comresearchgate.net

Integration of Multidisciplinary Approaches in the Drug Discovery Pipeline

The journey from a lead compound to a clinical candidate is a complex, multidisciplinary endeavor. The successful development of this compound analogues will depend on the seamless integration of computational science, chemistry, and biology.

The modern drug discovery pipeline often begins with in silico methods, including molecular docking and molecular dynamics simulations, to predict how compounds will interact with their targets. nih.govmdpi.comrsc.org This computational work guides the efforts of medicinal chemists, who then synthesize the most promising compounds. These compounds undergo rigorous biological evaluation, starting with in vitro enzymatic and cell-based assays to confirm potency and mechanism of action. nih.govnih.gov Promising candidates then advance to ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic studies to assess their drug-like properties. nih.govresearchgate.net This iterative cycle, where biological data informs further computational and synthetic work, is crucial for accelerating the optimization process and increasing the probability of success.

Intellectual Property Landscape and Patent Considerations in Compound Development

As research progresses, the intellectual property (IP) landscape becomes a critical consideration. The aminopyrimidine scaffold is a popular core in medicinal chemistry, leading to a crowded patent space.

Patent Landscape: Numerous patents have been filed for aminopyrimidine derivatives, claiming specific molecular structures and their use in treating various diseases. pharmaceutical-technology.compharmaceutical-technology.com For example, patents have been granted for compounds targeting protein kinases like EGFR mutants for cancer and BTK for autoimmune diseases. pharmaceutical-technology.compharmaceutical-technology.comgoogle.com Any new derivatives of this compound must be structurally novel and non-obvious to be patentable.

Strategic Considerations: A thorough "freedom to operate" analysis is necessary to ensure that a new compound does not infringe on existing patents. Development strategies should focus on creating compounds with unique substitution patterns or those that exploit novel biological targets not covered by prior art. Patent applications should include broad claims covering not only specific compounds but also a wider genus of related structures and their therapeutic applications to provide robust IP protection.

Patent FocusAssignee ExampleTarget/MechanismTherapeutic Application
Kinase Inhibitors Yuhan CorpMutant Epidermal Growth Factor Receptors (EGFR)Cancer pharmaceutical-technology.com
BTK Modulators Novartis AGBruton's Tyrosine Kinase (Btk)Autoimmune and Inflammatory Diseases pharmaceutical-technology.com
IKK Inhibitors Vertex PharmaceuticalsIKK (IκB kinase)Immunosuppression, Anti-inflammatory google.com
Kinase Inhibitors for Hyperproliferative Disease UnspecifiedBruton's Tyrosine Kinase (Btk)Cancer, Lupus, Rheumatoid Arthritis google.com

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Furyl)pyrimidin-2-amine, and how is the product characterized?

The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the furyl group to the pyrimidine core. For example, analogs like 4-(4-fluorophenyl)pyrimidin-2-amine derivatives are synthesized via stepwise substitutions, followed by purification via column chromatography . Characterization includes:

  • IR spectroscopy : To confirm NH₂ stretches (~3434–3200 cm⁻¹) and furyl/pyrimidine ring vibrations (e.g., 1624 cm⁻¹ for C=N/C=C) .
  • NMR : 1^1H NMR reveals aromatic protons (δ 7.30–8.03 ppm) and NH₂ protons (δ 5.29 ppm), while 13^{13}C NMR identifies carbons in the pyrimidine ring (e.g., C-2 at δ 163.8 ppm) and substituents .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with β = 97.69°, confirming planar pyrimidine-furyl geometry) .

Q. How can researchers confirm the purity and stability of this compound during storage?

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).
  • TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C suggest suitability for long-term storage .
  • Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C, as NH₂ groups may hydrolyze in humid conditions .

Advanced Research Questions

Q. How do electronic effects of the furyl group influence the reactivity of this compound in cross-coupling reactions?

The electron-rich furyl ring enhances nucleophilic substitution at the pyrimidine C-4/C-6 positions. However, steric hindrance from the furyl oxygen can reduce reactivity. Strategies include:

  • Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to mitigate steric effects .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring improves electrophilicity for arylations .
  • Kinetic studies : Monitor reaction progress via 19^{19}F NMR (if fluorinated analogs are used) to quantify activation barriers .

Q. How can conflicting NMR data (e.g., merged aromatic signals) be resolved for this compound derivatives?

Overlapping 1^1H NMR signals (e.g., H-5 merging with aromatic protons) arise due to similar chemical environments. Solutions include:

  • High-field NMR (≥500 MHz) : Enhances resolution; δ 7.30–8.03 ppm splits into distinct multiplets .
  • 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., NH₂ to C-2) and resolves ambiguities in 13^{13}C assignments .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to verify assignments .

Q. What methodologies are used to study hydrogen-bonding interactions of this compound in supramolecular assemblies?

  • X-ray crystallography : Identifies NH⋯O/N hydrogen bonds (e.g., NH₂ donors interacting with carbonyl acceptors in co-crystals) .
  • FT-IR : Detects shifts in NH stretching (3200–3434 cm⁻¹) upon complexation .
  • DFT calculations : Quantify interaction energies (e.g., AIM analysis in Multiwfn) to predict packing motifs .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and enhances yields by 15–20% .
  • Protecting groups : Temporarily protect NH₂ with Boc groups to prevent side reactions during substitutions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood; NH₂-containing compounds may release toxic vapors upon decomposition .
  • Waste disposal : Collect organic waste separately and neutralize with 10% acetic acid before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.